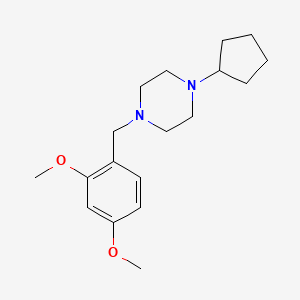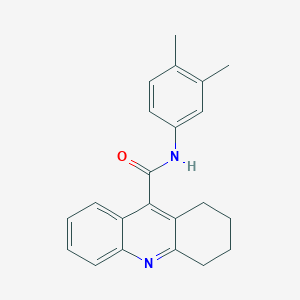
N-(3,4-dimethylphenyl)-1,2,3,4-tetrahydro-9-acridinecarboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(3,4-dimethylphenyl)-1,2,3,4-tetrahydro-9-acridinecarboxamide, also known as DMAC, is a synthetic compound that belongs to the class of acridine derivatives. DMAC has been extensively studied for its potential therapeutic applications in various diseases.
作用機序
N-(3,4-dimethylphenyl)-1,2,3,4-tetrahydro-9-acridinecarboxamide exerts its biological effects through multiple mechanisms of action. N-(3,4-dimethylphenyl)-1,2,3,4-tetrahydro-9-acridinecarboxamide has been shown to inhibit the activity of various enzymes such as acetylcholinesterase, tyrosinase, and topoisomerase. N-(3,4-dimethylphenyl)-1,2,3,4-tetrahydro-9-acridinecarboxamide has also been found to interact with DNA and RNA, leading to the inhibition of DNA replication and transcription.
Biochemical and Physiological Effects:
N-(3,4-dimethylphenyl)-1,2,3,4-tetrahydro-9-acridinecarboxamide has been shown to exhibit various biochemical and physiological effects in vitro and in vivo. N-(3,4-dimethylphenyl)-1,2,3,4-tetrahydro-9-acridinecarboxamide has been found to induce the production of reactive oxygen species (ROS) and activate the caspase pathway, leading to apoptosis in cancer cells. N-(3,4-dimethylphenyl)-1,2,3,4-tetrahydro-9-acridinecarboxamide has also been shown to inhibit the activity of acetylcholinesterase, leading to an increase in acetylcholine levels in the brain, which is beneficial in Alzheimer's disease.
実験室実験の利点と制限
N-(3,4-dimethylphenyl)-1,2,3,4-tetrahydro-9-acridinecarboxamide has several advantages for lab experiments, such as its high purity, stability, and solubility in water and organic solvents. However, N-(3,4-dimethylphenyl)-1,2,3,4-tetrahydro-9-acridinecarboxamide has some limitations, such as its low bioavailability and poor pharmacokinetic properties, which may limit its therapeutic applications.
将来の方向性
There are several future directions for the study of N-(3,4-dimethylphenyl)-1,2,3,4-tetrahydro-9-acridinecarboxamide. One potential area of research is the development of new N-(3,4-dimethylphenyl)-1,2,3,4-tetrahydro-9-acridinecarboxamide derivatives with improved pharmacokinetic properties and higher bioavailability. Another area of research is the investigation of the potential therapeutic applications of N-(3,4-dimethylphenyl)-1,2,3,4-tetrahydro-9-acridinecarboxamide in other diseases such as multiple sclerosis and Huntington's disease. Additionally, further studies are needed to elucidate the mechanism of action of N-(3,4-dimethylphenyl)-1,2,3,4-tetrahydro-9-acridinecarboxamide and its interactions with various enzymes and biomolecules.
合成法
N-(3,4-dimethylphenyl)-1,2,3,4-tetrahydro-9-acridinecarboxamide can be synthesized through a multistep process starting from 3,4-dimethylaniline and 9-acridinecarboxylic acid. The synthesis involves the condensation of the two starting materials followed by reduction and purification to obtain the final product.
科学的研究の応用
N-(3,4-dimethylphenyl)-1,2,3,4-tetrahydro-9-acridinecarboxamide has been studied for its potential therapeutic applications in various diseases such as cancer, Alzheimer's disease, and Parkinson's disease. N-(3,4-dimethylphenyl)-1,2,3,4-tetrahydro-9-acridinecarboxamide has been shown to exhibit anticancer activity by inducing apoptosis and inhibiting cell proliferation in cancer cells. N-(3,4-dimethylphenyl)-1,2,3,4-tetrahydro-9-acridinecarboxamide has also been found to have neuroprotective effects in Alzheimer's disease and Parkinson's disease by inhibiting the formation of amyloid-beta plaques and reducing oxidative stress.
特性
IUPAC Name |
N-(3,4-dimethylphenyl)-1,2,3,4-tetrahydroacridine-9-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22N2O/c1-14-11-12-16(13-15(14)2)23-22(25)21-17-7-3-5-9-19(17)24-20-10-6-4-8-18(20)21/h3,5,7,9,11-13H,4,6,8,10H2,1-2H3,(H,23,25) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UJEFANQWRZQONI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)C2=C3CCCCC3=NC4=CC=CC=C42)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3,4-dimethylphenyl)-1,2,3,4-tetrahydroacridine-9-carboxamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-chloro-N-[2-chloro-5-(propionylamino)phenyl]benzamide](/img/structure/B5725905.png)
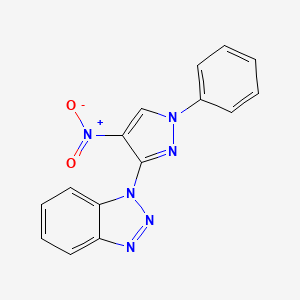
![4-[1-cyano-2-(2-furyl)vinyl]benzonitrile](/img/structure/B5725920.png)
![4-methoxy-N-[(4-methyl-1-piperidinyl)carbonothioyl]benzamide](/img/structure/B5725930.png)
![4-{2-[5-(3-chlorophenyl)-2-furyl]-1-cyanovinyl}benzonitrile](/img/structure/B5725936.png)
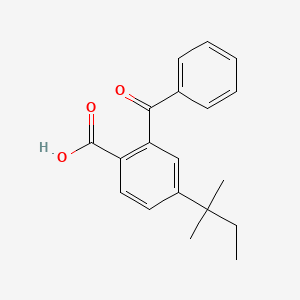
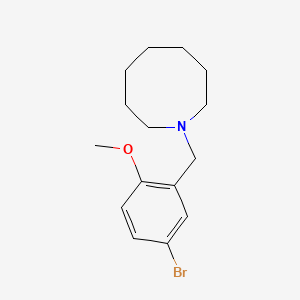
![1-methyl-N,N-dipropyl[1,2,4]triazolo[4,3-a]quinoxalin-4-amine](/img/structure/B5725951.png)
![1-(2,3-dihydro-1,4-benzodioxin-2-yl)ethanone O-[2-(1-piperidinyl)ethyl]oxime](/img/structure/B5725965.png)

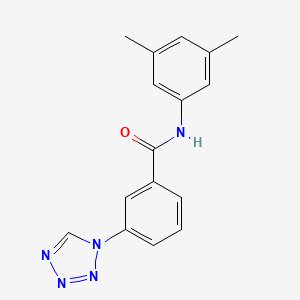
![4-[({[amino(3-pyridinyl)methylene]amino}oxy)carbonyl]phenyl acetate](/img/structure/B5725987.png)
![4-[(4-chloro-3-nitrobenzylidene)amino]-4-azatetracyclo[5.3.2.0~2,6~.0~8,10~]dodec-11-ene-3,5-dione](/img/structure/B5725992.png)
